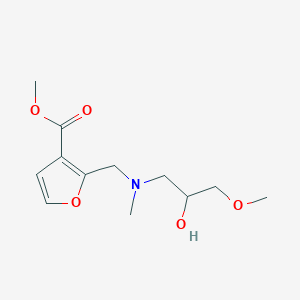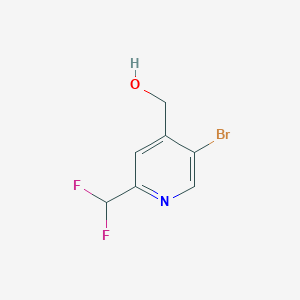
3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol is a complex organic compound with a unique structure that includes a phenol group, a cyclohexyl group, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol typically involves multiple steps. One common method includes the reaction of cyclohexanone with formaldehyde and an amine to form an intermediate, which is then reacted with phenol under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the required product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can participate in hydrogen bonding and other interactions, while the amino group can form covalent bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylphenol: Similar structure but lacks the amino group.
Aminomethylphenol: Similar structure but lacks the cyclohexyl group.
Hydroxycyclohexylphenol: Similar structure but lacks the aminomethyl group.
Uniqueness
3-((((1-Hydroxycyclohexyl)methyl)amino)methyl)phenol is unique due to the presence of all three functional groups (phenol, cyclohexyl, and amino), which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of interactions and applications that are not possible with the similar compounds listed above.
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
3-[[(1-hydroxycyclohexyl)methylamino]methyl]phenol |
InChI |
InChI=1S/C14H21NO2/c16-13-6-4-5-12(9-13)10-15-11-14(17)7-2-1-3-8-14/h4-6,9,15-17H,1-3,7-8,10-11H2 |
Clave InChI |
GUXAJFJNKLWXLL-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CNCC2=CC(=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-iodophenoxy)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14916395.png)
![6-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3,3-dimethyl-8-(morpholin-4-yl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14916396.png)





![tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B14916446.png)


![Bicyclo[3.2.0]heptan-3-ol](/img/structure/B14916469.png)



